4α,25-Dihydroxy Vitamin D3
Description
Properties
CAS No. |
1374022-57-7 |
|---|---|
Molecular Formula |
C₂₇H₄₄O₃ |
Molecular Weight |
416.64 |
Synonyms |
(3α,4β,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,4,25-triol; |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of 4α,25 Dihydroxy Vitamin D3
Precursor Compounds and Initial Hydroxylation Steps
The journey to biologically active vitamin D compounds begins with vitamin D3, which is synthesized in the skin upon sun exposure or obtained from dietary sources. This initial form is transported to the liver, where it undergoes its first critical hydroxylation. mdpi.com
The primary circulating form of vitamin D, 25-hydroxyvitamin D3 (25OHD3), serves as the direct precursor for the synthesis of 4α,25-dihydroxyvitamin D3. mdpi.com Following its synthesis in the liver by enzymes such as CYP2R1 and CYP27A1, 25OHD3 becomes the substrate for further hydroxylation reactions. mdpi.com The 4-hydroxylation of 25OHD3 is considered a major alternative metabolic pathway. nih.govmdpi.com This conversion is a critical step that precedes the formation of both 4α,25-dihydroxyvitamin D3 and its isomer, 4β,25-dihydroxyvitamin D3. mdpi.com
Enzymatic Conversion Mechanisms
The conversion of 25-hydroxyvitamin D3 to its 4-hydroxylated metabolites is catalyzed by a specific family of enzymes known for their role in metabolizing a wide range of substances.
The hydroxylation of 25OHD3 at the C4 position is mediated by cytochrome P450 enzymes. mdpi.com In vitro and in vivo studies have identified that this C4 hydroxylation pathway involves the CYP3A4 enzyme. researchgate.net This enzyme is a member of the cytochrome P450 family, which is abundantly found in the liver and is responsible for the metabolism of many drugs and endogenous compounds. e-enm.org
Research has established that CYP3A4 is the predominant microsomal enzyme responsible for the 4-hydroxylation of 25OHD3 in the human liver. nih.gov While CYP3A4 catalyzes the formation of both 4α and 4β isomers, it exhibits a degree of stereoselectivity. In vitro studies using recombinant CYP3A4 have shown that the formation of 4β,25-dihydroxyvitamin D3 is favored over 4α,25-dihydroxyvitamin D3, with some studies indicating a production ratio of approximately 1:2 for the α and β forms, respectively. mdpi.com
Kinetic analyses of this enzymatic reaction provide further insight into the specificity of CYP3A4. The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) have been determined for the formation of both isomers.
| Metabolite | Km (μM) | Vmax (pmol/min/pmol CYP3A4) | Intrinsic Clearance (Vmax/Km) |
|---|---|---|---|
| 4α,25-dihydroxyvitamin D3 | 15.4 ± 2.1 | 7.3 ± 0.4 | 0.47 |
| 4β,25-dihydroxyvitamin D3 | 16.2 ± 3.4 | 13.8 ± 1.2 | 0.85 |
Data from a study on the kinetics of 25OHD3 metabolism by recombinant CYP3A4. nih.gov Values represent means ± S.D. Intrinsic clearance is calculated as Vmax/Km.
The data indicates that while the substrate affinity (Km) of CYP3A4 for producing both isomers is comparable, the maximal rate of formation (Vmax) for 4β,25(OH)2D3 is nearly double that of 4α,25(OH)2D3. nih.gov This results in a higher intrinsic clearance for the formation of the 4β isomer. nih.gov
Cytochrome P450 Enzymes in 4-Hydroxylation
Isomeric Considerations: 4α vs. 4β Dihydroxylation
The orientation of the hydroxyl group at the C4 position—either in the alpha (α) or beta (β) configuration—results in the formation of two distinct stereoisomers: 4α,25-dihydroxyvitamin D3 and 4β,25-dihydroxyvitamin D3. This stereochemistry has significant implications for their subsequent metabolism.
The stereochemical outcome of the 4-hydroxylation reaction is dictated by the active site of the CYP3A4 enzyme. The enzyme facilitates the addition of a hydroxyl group to the A-ring of the vitamin D molecule. The preference for the 4β position suggests that the orientation of the 25OHD3 substrate within the enzyme's active site favors the attack on the β-face of the C4 carbon. nih.gov
While both isomers are produced, their metabolic stability differs. Research has shown that 4β,25-dihydroxyvitamin D3 has greater metabolic stability and is more resistant to further metabolism by the enzyme CYP24A1 compared to 4α,25-dihydroxyvitamin D3. nih.govnih.gov This difference in metabolic stability may explain why 4β,25-dihydroxyvitamin D3 is detectable as an endogenous circulating metabolite in human plasma, while 4α,25-dihydroxyvitamin D3 is often not. mdpi.commdpi.com
Catabolism and Metabolic Fate of 4α,25 Dihydroxy Vitamin D3
Further Hydroxylation and Inactivation Pathways
The primary route for the catabolism of 4α,25-dihydroxyvitamin D3 involves additional hydroxylation steps. This process is a key inactivation pathway, converting the molecule into more polar compounds that can be more easily eliminated from the body.
The enzyme cytochrome P450 family 24 subfamily A member 1 (CYP24A1) is a mitochondrial monooxygenase that plays a pivotal role in the degradation of vitamin D metabolites. wikipedia.org CYP24A1 is the primary enzyme responsible for the catabolism of both 25-hydroxyvitamin D3 (25(OH)D3) and the active hormonal form, 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3). wikipedia.orgphysiology.org Its mechanism involves catalyzing hydroxylation reactions, typically at the C-23 or C-24 positions of the side chain, which initiates a cascade leading to the formation of excretory products like calcitroic acid. nih.govnih.gov
Research indicates that 4α,25-dihydroxyvitamin D3 is a substrate for CYP24A1-mediated metabolism. nih.govnih.gov The susceptibility of the 4α-isomer to breakdown by CYP24A1 is significantly higher compared to its 4β-isomer, which explains the observable differences in their metabolic stability. nih.govnih.govmdpi.com This enzymatic action is a critical control point in vitamin D homeostasis, ensuring that levels of active metabolites are appropriately regulated. physiology.org
The catabolic action of CYP24A1 on 4α,25-dihydroxyvitamin D3 results in the formation of further hydroxylated products. nih.gov Through detailed analysis, including high-performance liquid chromatography (HPLC) comparison with synthesized authentic samples, researchers have identified 4α,24R,25-trihydroxyvitamin D3 as a key metabolite. nih.govnih.govmdpi.com This identification confirms that the C-24 hydroxylation pathway, a well-established catabolic route for other vitamin D compounds, is also active for 4α,25-dihydroxyvitamin D3. wikipedia.orgnih.gov
| Substrate | Metabolizing Enzyme | Identified Metabolite |
|---|---|---|
| 4α,25-Dihydroxyvitamin D3 | CYP24A1 | 4α,24R,25-Trihydroxyvitamin D3 nih.govnih.govmdpi.com |
Differential Metabolic Stability of 4α and 4β Isomers
A striking feature of 4,25-dihydroxyvitamin D3 metabolism is the significant difference in stability between its 4α and 4β isomers. While both compounds are produced from 25(OH)D3 by the enzyme CYP3A4, only the 4β isomer is typically detectable in human serum. nih.govnih.govmdpi.com This discrepancy is attributed to the differential susceptibility of the isomers to catabolism by CYP24A1. nih.govnih.gov
Studies have confirmed that 4α,25-dihydroxyvitamin D3 is readily metabolized by CYP24A1, leading to its rapid clearance. In contrast, 4β,25-dihydroxyvitamin D3 shows greater metabolic stability and resistance to CYP24A1-mediated degradation. nih.govmdpi.comresearchgate.net This inherent difference in metabolic fate is the primary reason why the 4α isomer is not found in circulation, as it is quickly inactivated. nih.govnih.gov
| Isomer | Susceptibility to CYP24A1 Catabolism | Resulting Metabolic Stability | Detection in Serum |
|---|---|---|---|
| 4α,25-Dihydroxyvitamin D3 | High nih.govnih.gov | Low nih.govnih.gov | Not Detected nih.govnih.govmdpi.com |
| 4β,25-Dihydroxyvitamin D3 | Low nih.govmdpi.comresearchgate.net | High nih.govmdpi.comresearchgate.net | Detected nih.govmdpi.com |
Enzymatic Regulation of Catabolism
The regulation of 4α,25-dihydroxyvitamin D3 catabolism is determined by the precise molecular interactions between the substrate and the active site of the CYP24A1 enzyme. These interactions govern the enzyme's specificity and catalytic efficiency.
Hydrogen bonding plays a crucial role in the specific recognition and orientation of substrates within the CYP24A1 active site. Docking studies have shed light on the differential metabolism of the 4α and 4β isomers. nih.govresearchgate.net In the case of 4α,25-dihydroxyvitamin D3, a critical hydrogen-bonding interaction is thought to occur between the C25 hydroxyl group of the substrate and the amino acid residue Leu325 of CYP24A1. nih.govnih.gov This bond helps to correctly position the substrate's side chain near the enzyme's catalytic heme group, facilitating its hydroxylation and subsequent catabolism. researchgate.net
Conversely, for the 4β isomer, the presence and orientation of the hydroxyl group at the C4β position appear to sterically hinder or alter the molecule's conformation within the active site. nih.govnih.gov This prevents the formation of the crucial hydrogen bond between the C25 hydroxyl group and Leu325. nih.govresearchgate.net As a result, the side chain is not positioned favorably for hydroxylation, leading to the observed resistance of 4β,25-dihydroxyvitamin D3 to CYP24A1-mediated breakdown and its consequently greater metabolic stability. nih.govnih.govresearchgate.net
Molecular Mechanisms of Action
Interaction with Nuclear Receptors
The primary target of vitamin D metabolites is the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. nih.govmdpi.com The interaction of 4α,25-dihydroxyvitamin D3 with VDR is a critical first step in its mechanism of action.
Ligand Binding to the Vitamin D Receptor (VDR)
Upon entering the target cell, the active form of the vitamin, 1α,25-dihydroxyvitamin D3 (1,25D3), binds to the VDR. ub.edu The VDR is a protein comprised of a DNA-binding domain (DBD) and a ligand-binding domain (LBD) at its C-terminus, which facilitates the binding of the ligand. mdpi.com
Affinities of 4α,25-Dihydroxy Vitamin D3 Isomers for VDR
The binding affinity of vitamin D analogs to the VDR is a key determinant of their biological potency. Studies have been conducted on the 1α-hydroxylated forms, 1α,4α,25-trihydroxyvitamin D3 and its 4β-epimer, to assess their interaction with the VDR.
Research indicates that both the 1α,4α and 1α,4β isomers exhibit a weaker binding affinity for the VDR compared to the canonical hormone, 1α,25(OH)2D3. nih.gov Luciferase reporter assays have further substantiated this, showing that both isomers are less active than 1,25D3 in this context. nih.gov Despite this reduced affinity, nano differential scanning fluorimetry analysis has confirmed that both 1,4α,25(OH)3D3 and its 4β counterpart do bind to the zebrafish VDR ligand-binding domain (LBD). nih.gov However, the stabilization of the VDR-ligand complex was observed to be weaker than that induced by 1,25D3. nih.gov
VDR Binding Affinity of 4-Hydroxylated Vitamin D3 Isomers
| Compound | Relative VDR Binding Affinity (Compared to 1α,25(OH)2D3) | Reference |
|---|---|---|
| 1α,4α,25-trihydroxyvitamin D3 | Weaker | nih.gov |
Structural Analysis of Ligand-VDR Complexes
Crystal structure analysis of the zebrafish VDR LBD complexed with 1α,4α,25-trihydroxyvitamin D3 and its 4β-epimer provides mechanistic insights into their interaction. nih.govmdpi.com The analysis reveals that these 4-hydroxylated metabolites successfully maintain the crucial anchoring hydrogen bonds that are characteristic of the 1,25D3-VDR interaction. nih.govresearchgate.netnih.gov
Furthermore, the presence of the hydroxyl group at the C4 position allows for the formation of additional interactions within the ligand-binding pocket. nih.govresearchgate.netnih.gov These supplementary interactions contribute to the stabilization of the active conformation of the VDR, which is a prerequisite for subsequent molecular events. nih.govresearchgate.netnih.gov Close-up views of the superimposed ligands within the VDR's ligand-binding pocket show the specific hydrogen bonds formed by the A-ring of the ligands with adjacent residue side-chains. researchgate.net
VDR-Retinoid X Receptor (RXR) Heterodimerization
The binding of a ligand to the VDR's LBD induces a conformational change in the receptor. ub.edu This alteration facilitates the release of corepressor proteins and promotes the formation of a heterodimer with the Retinoid X Receptor (RXR), another member of the nuclear receptor family. nih.govub.edumdpi.comnih.gov This VDR-RXR heterodimer is the primary functional unit that interacts with DNA. mdpi.com The binding of 1,25(OH)2D3 has been shown to dramatically enhance the interaction between the VDR-RXR heterodimer and its DNA response elements. nih.gov
Studies on 4-hydroxylated derivatives of 1,25D3 show that the VDR LBD, when bound to these ligands, efficiently recruits coactivator peptides, such as a nuclear receptor (NR) interacting motif from NCOA1. researchgate.net This recruitment is comparable to that seen with 1,25D3, indicating that despite a weaker binding affinity, 1α,4α,25-trihydroxyvitamin D3 effectively induces the necessary conformational state in the VDR to initiate heterodimerization and subsequent coactivator engagement. nih.govresearchgate.net
Transcriptional Regulation of Target Genes
The ultimate function of the activated VDR-RXR heterodimer is to regulate the transcription of specific target genes. nih.govnih.gov This regulation is achieved through the binding of the heterodimer to specific DNA sequences known as Vitamin D Responsive Elements (VDREs). ub.edu
Modulation of Gene Expression in Vitamin D Responsive Elements (VDREs)
The VDR-RXR complex binds to VDREs, which are typically located in the promoter regions of target genes. researchgate.netportlandpress.com A VDRE generally consists of two imperfect direct repeats of a hexanucleotide sequence separated by a three-nucleotide spacer. portlandpress.comscirp.org This binding event initiates the recruitment of a complex of coactivator or corepressor proteins, which in turn modifies chromatin structure and modulates the rate of gene transcription. ub.eduresearchgate.net
Despite having a lower binding affinity for the VDR, 1,4α,25D3 and its 4β-isomer have been shown to be as potent as the parent compound, 1,25D3, in regulating the expression of VDR target genes in various cell types. nih.govmdpi.comresearchgate.netnih.gov For instance, in rat intestinal epithelial cells (IEC-18), both isomers demonstrated the ability to regulate the transcript levels of VDR target genes such as Cyp24a1, Trpv6, and S100g. researchgate.net Similarly, in mice, the administration of these 4-hydroxylated metabolites led to an induction of Cyp24a1 and Trpv5 expression and a decrease in Cyp27b1 expression, mirroring the effects of 1,25D3. mdpi.com
Modulation of VDR Target Gene Expression by 4-Hydroxylated Vitamin D3 Isomers
| Cell/Tissue Type | Target Gene | Effect of 1,4α,25D3 / 1,4β,25D3 Treatment | Reference |
|---|---|---|---|
| Rat Intestinal Epithelial Cells (IEC-18) | Cyp24a1 | Upregulation | researchgate.net |
| Rat Intestinal Epithelial Cells (IEC-18) | Trpv6 | Upregulation | researchgate.net |
| Rat Intestinal Epithelial Cells (IEC-18) | S100g | Upregulation | researchgate.net |
| Mouse Kidney | Cyp24a1 | Upregulation | mdpi.com |
| Mouse Kidney | Cyp27b1 | Downregulation | mdpi.com |
Specific Gene Regulation by this compound (e.g., Cyp24a1, Cyp27b1, Trpv5)
The compound this compound (referred to as 1,4α,25D3 in some studies) demonstrates potent activity as a Vitamin D Receptor (VDR) agonist, comparable to that of 1,25D3. nih.gov This activity translates into the direct regulation of VDR target genes. Studies in both rat intestinal epithelial cells and in mouse kidneys have shown that this compound is as effective as 1,25D3 in modulating the expression of these genes. nih.govresearchgate.netnih.gov
Key genes regulated by this compound include those central to vitamin D metabolism and calcium homeostasis:
Cyp24a1 (24-hydroxylase): This gene encodes the enzyme responsible for the catabolism of vitamin D metabolites. nih.gov Treatment with this compound leads to a significant induction of Cyp24a1 transcript levels, a feedback mechanism to limit the activity of vitamin D. mdpi.com
Cyp27b1 (1α-hydroxylase): This gene's product is the enzyme that synthesizes the active form of vitamin D, 1,25D3. nih.govmdpi.com In response to this compound, the expression of Cyp27b1 is downregulated, another classic negative feedback response to high levels of an active vitamin D metabolite. mdpi.com
Trpv5 (Transient Receptor Potential Cation Channel, Subfamily V, Member 5): This gene encodes a crucial calcium channel involved in renal calcium reabsorption. The expression of Trpv5 is induced by this compound with a potency similar to that of 1,25D3, highlighting its role in calcium regulation. mdpi.com
| Gene Target | Function | Effect of this compound | Reference |
|---|---|---|---|
| Cyp24a1 | Encodes the primary catabolic enzyme for vitamin D. | Upregulated/Induced | mdpi.com |
| Cyp27b1 | Encodes the enzyme for the synthesis of active 1,25D3. | Downregulated | mdpi.com |
| Trpv5 | Encodes a key channel for kidney calcium reabsorption. | Upregulated/Induced | mdpi.com |
Coactivator and Corepressor Recruitment Dynamics
The transcriptional activity of the Vitamin D Receptor is dependent on its ligand-induced conformational change, which facilitates the recruitment of coactivator proteins. nih.govoup.com These coactivators act as bridges between the receptor and the general transcription machinery. oup.com
Stabilization of VDR-Coactivator Complexes (e.g., NCOA1)
Structural and biophysical analyses reveal that this compound effectively promotes the interaction between the VDR and coactivators. researchgate.net Like its parent compound 1,25D3, 1,4α,25(OH)3D3 maintains the critical hydrogen bonds necessary for anchoring to the VDR's ligand-binding domain (LBD). nih.govnih.gov Furthermore, it establishes additional interactions that help stabilize the active conformation of the receptor. nih.govresearchgate.net
This stabilization is crucial for the recruitment of the p160/SRC family of coactivators, such as Nuclear Receptor Coactivator 1 (NCOA1, also known as SRC-1). nih.gov
VDR Stabilization: Nano differential scanning fluorimetry has shown that this compound binding increases the thermal stability of the VDR LBD. mdpi.com
Coactivator Recruitment: The stability of the VDR LBD is further enhanced in the presence of an NCOA1 coactivator peptide. mdpi.com Research demonstrates that the this compound-bound VDR LBD is efficient at recruiting the NCOA1 coactivator peptide, indicating it is a potent VDR agonist in this context. researchgate.net
| Molecular Event | Finding with this compound | Reference |
|---|---|---|
| VDR Ligand Binding | Binds to VDR LBD, maintaining key hydrogen bonds and forming new stabilizing interactions. | nih.govresearchgate.net |
| VDR-LBD Stabilization | Increases the thermal stability of the VDR Ligand Binding Domain. | mdpi.com |
| Coactivator (NCOA1) Recruitment | Efficiently recruits NCOA1 coactivator peptide, with the complex showing further increased stability. | researchgate.netmdpi.com |
Biological Activities and Cellular Effects in Vitro and Animal Models
Effects on Cell Growth and Differentiation
The influence of vitamin D compounds on cellular proliferation and differentiation is a cornerstone of their biological activity. nih.gov Studies on 4α,25-dihydroxyvitamin D3 and its derivatives have shed light on their potential roles in regulating these fundamental cellular processes.
Studies in Specific Cell Lines
Intestinal Epithelial Cells: In rat intestinal epithelial cells (IEC-18), the 1α-hydroxylated form of 4α,25(OH)2D3, known as 1,4α,25(OH)3D3, has demonstrated significant biological activity. Research indicates that this compound is as potent as the principal active vitamin D metabolite, 1,25(OH)2D3, in regulating the expression of vitamin D receptor (VDR) target genes. nih.govresearchgate.net Specifically, treatment of IEC-18 cells with 1,4α,25(OH)3D3 has been shown to modulate the transcript levels of genes crucial for calcium homeostasis, such as Cyp24a1, Trpv6, and S100g. researchgate.net This suggests a significant role for 4α,25(OH)2D3, once 1α-hydroxylated, in the physiological functions of the intestine.
Osteosarcoma Cells: The effects of 4α,25(OH)2D3 have also been investigated in the context of bone cancer. In studies utilizing transfected human osteosarcoma cells, synthetic 1,4α,25(OH)3D3 was found to be less active than 1,25(OH)2D3 in luciferase reporter assays. nih.govresearchgate.net This indicates that while it possesses activity, its potency in this particular cell type and assay may be lower compared to the canonical active form of vitamin D. Further research in various osteosarcoma cell lines, such as MG-63, which is known to differentiate in response to 1,25-dihydroxyvitamin D3, could provide a more comprehensive understanding of the specific effects of 4α,25(OH)2D3 on bone cell differentiation and proliferation. cellosaurus.orgsigmaaldrich.com
Impact on Cell Cycle Regulation
Vitamin D metabolites are well-documented for their ability to halt the cell cycle, primarily at the G1/G0 phase. mdpi.comencyclopedia.pub This is often achieved by upregulating cyclin-dependent kinase inhibitors (CDKIs) like p21 and p27. mdpi.comencyclopedia.pub These proteins, in turn, suppress the activity of cyclin D-CDK4/6 and cyclin E-CDK2 complexes, which are essential for progression into the S phase of the cell cycle. mdpi.com While extensive research has detailed these mechanisms for 1,25(OH)2D3, specific studies focusing solely on the impact of 4α,25-dihydroxyvitamin D3 on cell cycle regulators are less common. However, given its structural similarity and demonstrated activity in various cell lines, it is plausible that 4α,25(OH)2D3 exerts its anti-proliferative effects through similar pathways involving key cell cycle regulatory proteins. For instance, studies on other vitamin D analogs have shown the ability to down-regulate the expression of cyclin D1 and subsequently decrease the phosphorylation of the retinoblastoma protein (pRB), a critical step in cell cycle progression. nih.gov
Role in Calcium Homeostasis Mechanisms
A primary function of vitamin D is the regulation of calcium balance within the body. nih.gov Research on 4α,25-dihydroxyvitamin D3 demonstrates its significant involvement in these mechanisms, particularly in its 1α-hydroxylated form.
Modulation of Calcium-Regulating Gene Expression in Animal Models
In vivo studies using mouse models have provided crucial insights into the systemic effects of 1,4α,25(OH)3D3. Administration of this compound to mice has been shown to effectively regulate the expression of VDR target genes in the kidney. nih.govmdpi.com Notably, it induces the expression of Cyp24a1, a gene that encodes the enzyme responsible for the catabolism of vitamin D metabolites, and decreases the expression of Cyp27b1, the gene for the enzyme that synthesizes the active form 1,25(OH)2D3. nih.govmdpi.com This feedback loop is a critical component of maintaining vitamin D homeostasis. Furthermore, studies have shown that vitamin D compounds can up-regulate the expression of genes involved in intestinal calcium transport, such as claudin-2 and claudin-12. molbiolcell.org
Observed Effects on Systemic Calcium Levels in Vivo (e.g., hypercalcemia)
The administration of 1,4α,25(OH)3D3 to mice has been observed to induce hypercalcemia, a condition characterized by elevated calcium levels in the blood. nih.govresearchgate.net The pro-calcemic activity of 1,4α,25(OH)3D3 was found to be comparable to that of 1,25(OH)2D3. nih.gov This potent effect on systemic calcium levels underscores the significant in vivo biological activity of this 4-hydroxylated metabolite. nih.gov The development of hypercalcemia is a known consequence of high doses of active vitamin D compounds and is linked to increased intestinal calcium absorption and bone resorption. europa.eunih.gov
Immunomodulatory Research
The vitamin D system is increasingly recognized for its immunomodulatory properties, with the vitamin D receptor being expressed in various immune cells, including T and B-lymphocytes and macrophages. foliamedica.bgclinexprheumatol.org The active form of vitamin D, 1,25(OH)2D3, is known to exert a range of effects on the immune system, such as inhibiting lymphocyte proliferation and modulating the production of cytokines. nih.gov It generally suppresses the pro-inflammatory Th1-mediated responses while promoting the anti-inflammatory Th2-cell responses. frontiersin.org
While the immunomodulatory actions of 1,25(OH)2D3 are well-established, specific research focusing exclusively on the immunomodulatory effects of 4α,25-dihydroxyvitamin D3 is not as prevalent. However, given that 1,4α,25(OH)3D3 demonstrates comparable activity to 1,25(OH)2D3 in other biological systems, it is plausible that it also shares similar immunomodulatory functions. The development of synthetic vitamin D3 analogs with potent immunomodulatory effects but reduced hypercalcemic side effects is an active area of research, highlighting the therapeutic potential of these compounds in autoimmune diseases and transplantation. nih.gov
Effects on Immune Cell Function (e.g., macrophages, lymphocytes)
No specific data is available on the effects of 4α,25-Dihydroxy Vitamin D3 on macrophage or lymphocyte function.
Influence on Inflammatory Pathways
No specific data is available on the influence of this compound on inflammatory pathways.
Investigational Roles in Other Physiological Systems
Neural Cell Differentiation and Function
No specific data is available on the role of this compound in neural cell differentiation or function.
Epidermal Homeostasis and Keratinocyte Biology
No specific data is available on the role of this compound in epidermal homeostasis or keratinocyte biology.
Analytical Methodologies for 4α,25 Dihydroxy Vitamin D3 Quantification
Chromatographic Techniques
Chromatographic separation is fundamental for distinguishing 4α,25-dihydroxyvitamin D3 from its isomers and other vitamin D metabolites prior to detection. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the primary techniques utilized for this purpose.
High-Performance Liquid Chromatography (HPLC) Applications
High-performance liquid chromatography is a cornerstone in the analysis of vitamin D metabolites. For the separation of dihydroxyvitamin D3 isomers, reversed-phase HPLC is commonly employed. While specific methods exclusively for 4α,25-dihydroxyvitamin D3 are not extensively documented in publicly available research, methods for closely related trihydroxyvitamin D3 isomers provide valuable insights into the applicable chromatographic conditions.
For instance, the separation of 1α,4α,25-trihydroxyvitamin D3 and its 4β-epimer has been achieved using a reversed-phase YMC-Pack ODS (octadecylsilane) column (20 x 250 mm). nih.govresearchgate.net This separation was accomplished with a mobile phase consisting of a methanol (B129727) and water mixture (9:1 v/v) nih.govresearchgate.net. Such conditions highlight the potential for similar reversed-phase systems to resolve 4α,25-dihydroxyvitamin D3 from its isomers.
| Parameter | Condition | Reference |
|---|---|---|
| Column | YMC-Pack ODS (20 x 250 mm) | nih.govresearchgate.net |
| Mobile Phase | Methanol/Water (9:1, v/v) | nih.govresearchgate.net |
| Detection | UV (typically around 265 nm for vitamin D metabolites) | oatext.com |
The principle of reversed-phase HPLC relies on the hydrophobic interactions between the nonpolar stationary phase (like C18) and the analytes. The elution order is determined by the polarity of the compounds, with more polar compounds eluting earlier. The separation of stereoisomers, such as the 4α and 4β epimers, can be particularly challenging and often requires columns with high resolving power and optimized mobile phase compositions.
Supercritical Fluid Chromatography (SFC) Utilization
Supercritical fluid chromatography has emerged as a powerful alternative to HPLC for the analysis of vitamin D metabolites, offering advantages in terms of speed, resolution, and reduced organic solvent consumption. nih.goviatdmct2017.jp SFC, particularly when coupled with mass spectrometry (SFC-MS/MS), provides a high-throughput and sensitive method for the simultaneous analysis of multiple vitamin D analogs.
A key advantage of SFC is its ability to use carbon dioxide as the main mobile phase, which is in a supercritical state. The addition of a polar organic co-solvent, such as methanol, allows for the elution of a wide range of compounds with varying polarities. iatdmct2017.jp The separation of various vitamin D metabolites, including dihydroxy forms, has been successfully demonstrated using SFC. For example, a study detailing the separation of twelve vitamin D analogues utilized a Torus 1-aminoanthracene (B165094) (1-AA) column. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column | Torus 1-aminoanthracene (1-AA) | nih.gov |
| Mobile Phase | CO2 and Methanol (gradient elution) | nih.gov |
| Column Temperature | 50 °C | nih.gov |
| Backpressure | 190 bar | nih.gov |
| Ionization | APCI (positive mode) | nih.gov |
The unique selectivity of SFC stationary phases, combined with the properties of supercritical fluids, enables the resolution of closely related isomers that may be difficult to separate by HPLC. nih.gov This makes SFC a promising technique for the specific quantification of 4α,25-dihydroxyvitamin D3 in complex biological samples.
Mass Spectrometry Approaches
Mass spectrometry (MS) is the gold standard for the sensitive and specific detection of vitamin D metabolites due to its ability to provide molecular weight and structural information. When coupled with a chromatographic separation technique, it offers unparalleled analytical power.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as a Reference Method
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the reference method for the quantification of vitamin D metabolites. researchgate.net This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. For the analysis of 4α,25-dihydroxyvitamin D3, a specific multiple reaction monitoring (MRM) transition can be used to isolate and detect the compound with high specificity.
In one study, the detection of 4,25(OH)2D3 in human plasma was achieved by monitoring the MRM transition of m/z 574 → 314. researchgate.net It is important to note that this transition corresponds to a derivatized form of the molecule, a common strategy to enhance ionization efficiency and sensitivity for vitamin D metabolites. researchgate.net The development of an LC-MS/MS method for 4α,25-dihydroxyvitamin D3 would involve optimizing the chromatographic conditions to separate it from its isomers, followed by the identification of a unique precursor ion and one or more product ions for MRM analysis.
The challenge in LC-MS/MS analysis of dihydroxyvitamin D3 isomers lies in the fact that they often produce identical precursor ions and share many common fragment ions. Therefore, chromatographic separation is critical for accurate quantification.
High-Resolution Tandem Mass Spectrometry (HR-MS) Techniques
High-resolution mass spectrometry (HR-MS), such as Fourier-transform ion cyclotron resonance (FT-ICR) MS and Orbitrap-based systems, offers an alternative and powerful approach for the analysis of isomeric compounds. HR-MS provides very high mass resolving power and mass accuracy, which can be used to differentiate between ions with very small mass differences. acs.org
In the context of dihydroxyvitamin D3 isomers, HR-MS can be used to identify isomer-specific fragment ions without the need for complete chromatographic separation. acs.org For example, a study using FT-ICR MS demonstrated that detailed analysis of the MS/MS spectra of 1,25-dihydroxyvitamin D3 and 24,25-dihydroxyvitamin D3 revealed diagnostic fragments that could distinguish between the two isomers. acs.org This capability is particularly advantageous for complex samples where baseline chromatographic separation of all isomers is challenging. The high resolving power allows for the confident identification of analytes based on their exact mass, reducing the reliance on chromatographic retention time alone.
Immunoassay Development and Limitations
Immunoassays are widely used in clinical laboratories for the quantification of the major vitamin D metabolite, 25-hydroxyvitamin D, due to their high throughput and ease of use. However, the development of a specific immunoassay for 4α,25-dihydroxyvitamin D3 is fraught with challenges.
There are no commercially available immunoassays specifically designed for the quantification of 4α,25-dihydroxyvitamin D3. The primary limitation in developing such an assay is the potential for significant cross-reactivity with other, more abundant vitamin D metabolites. Antibodies raised against a specific vitamin D metabolite often show some degree of binding to other structurally similar compounds, leading to inaccurate measurements.
Studies on commercial immunoassays for 25-hydroxyvitamin D have demonstrated varying degrees of cross-reactivity with other metabolites. For example, one study reported that a particular immunoassay for 25-hydroxyvitamin D exhibited 554.6% cross-reactivity with 24,25-dihydroxyvitamin D3. uliege.be Another significant challenge is the cross-reactivity with the 3-epimer of 25-hydroxyvitamin D3. nih.gov
| Immunoassay | Cross-Reactant | Reported Cross-Reactivity (%) | Reference |
|---|---|---|---|
| VIDAS® 25-OH Vitamin D Total | 1,25-(OH)2D3 | 69.0% | uliege.be |
| VIDAS® 25-OH Vitamin D Total | 24,25-(OH)2D3 | 554.6% | uliege.be |
| VIDAS® 25-OH Vitamin D Total | 3-epi-25(OH)D3 | 2.9% | uliege.be |
| Access 25(OH) Vitamin D Total | 3-epi-25(OH) vitamin D3 | 55-100% | fda.gov |
Given the structural similarity of 4α,25-dihydroxyvitamin D3 to other dihydroxyvitamin D3 isomers and to 25-hydroxyvitamin D3 itself, it is highly probable that any immunoassay developed would suffer from significant cross-reactivity, leading to overestimation of its concentration. Therefore, chromatographic methods coupled with mass spectrometry remain the most reliable and accurate approaches for the specific quantification of 4α,25-dihydroxyvitamin D3.
Sample Preparation Strategies for Biological Matrices
Effective sample preparation is paramount for the accurate measurement of 4α,25-dihydroxy vitamin D3, as it aims to isolate the analyte from complex biological matrices like serum or plasma, remove interfering substances, and concentrate the analyte to a detectable level. amegroups.org In circulation, vitamin D metabolites are predominantly bound to proteins such as the vitamin D-binding protein (VDBP) and albumin. amegroups.org Therefore, the initial step in sample preparation involves the disruption of these protein-analyte complexes to release the metabolites into the solvent. amegroups.org
Extraction: The extraction process is crucial for purifying vitamin D metabolites from the sample matrix. Common techniques include protein precipitation, liquid-liquid extraction (LLE), solid-phase extraction (SPE), and supported liquid extraction (SLE). bham.ac.uk
Protein Precipitation: This is often the first step, where a solvent like acetonitrile, methanol, or a mixture containing zinc sulfate (B86663) is added to the sample to denature and precipitate proteins. amegroups.orgsigmaaldrich.com This releases the vitamin D metabolites into the supernatant. amegroups.org
Liquid-Liquid Extraction (LLE): Following protein precipitation, LLE is widely used to further purify the analytes. nih.gov A non-polar organic solvent, such as hexane, ethyl acetate, or a mixture thereof, is added to the supernatant. amegroups.org The hydrophobic vitamin D metabolites preferentially partition into the organic layer, which is then separated, evaporated, and reconstituted in a solvent compatible with the LC-MS/MS system. amegroups.org
Solid-Phase Extraction (SPE): SPE is a highly effective and automatable technique for sample cleanup. nih.gov After protein precipitation, the supernatant is passed through a cartridge containing a solid sorbent (e.g., C18 or silica). nih.gov The analyte is retained on the sorbent while interferences are washed away. The purified analyte is then eluted with a suitable solvent. nih.gov SPE can offer better precision and reduced solvent consumption compared to LLE. amegroups.org
Supported Liquid Extraction (SLE): This technique combines the principles of LLE with the convenience of SPE. The aqueous sample is loaded onto a diatomaceous earth support, and the analytes are eluted with a water-immiscible organic solvent. bham.ac.uk
Derivatization: Due to the low physiological concentrations of dihydroxylated vitamin D metabolites and their poor ionization efficiency in mass spectrometry, a derivatization step is often necessary to enhance the analytical signal. amegroups.orgmdpi.com Derivatization modifies the chemical structure of the analyte to improve its ionization and chromatographic properties. nih.gov Cookson-type reagents, which target the cis-triene system of vitamin D, are commonly employed. google.com
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD): This is a widely used derivatization reagent that reacts with the vitamin D moiety through a Diels-Alder reaction. mdpi.comkoreamed.org This process adds a phenyl-triazolinedione group to the molecule, significantly increasing its ionization efficiency in positive ion mode electrospray ionization (ESI) and shifting the mass-to-charge ratio (m/z) to a region with less background interference. mdpi.comgoogle.com
Other Derivatization Reagents: Other reagents like Amplifex®, 4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD), and 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS) have also been developed to improve sensitivity and chromatographic separation of various vitamin D metabolites. nih.gov A systematic comparison has shown that Amplifex® provides optimal detection sensitivity for profiling multiple metabolites. nih.gov
Table 1: Comparison of Extraction Techniques for Vitamin D Metabolites
| Extraction Technique | Principle | Advantages | Disadvantages | Typical Solvents |
|---|---|---|---|---|
| Protein Precipitation | Denaturation of proteins by organic solvents or salts to release bound analytes. amegroups.org | Simple, fast, and inexpensive. sigmaaldrich.com | Less clean extracts, potential for matrix effects. amegroups.org | Acetonitrile, Methanol, Zinc Sulfate. amegroups.org |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases based on their relative solubility. nih.gov | Effective for removing lipids and other interferences. mdpi.com | Can be labor-intensive, requires larger solvent volumes, and can be difficult to automate. amegroups.org | Hexane, Ethyl Acetate, Iso-octane, Chloroform. amegroups.orgnih.gov |
| Solid-Phase Extraction (SPE) | Separation based on the affinity of the analyte for a solid sorbent. nih.gov | High selectivity, cleaner extracts, easily automated, and reduced solvent usage. amegroups.org | Can be more expensive, method development can be complex. nih.gov | Methanol, Acetonitrile, Isopropanol. bham.ac.uk |
| Supported Liquid Extraction (SLE) | Aqueous sample is absorbed onto a solid support, and analytes are eluted with an organic solvent. bham.ac.uk | Simpler and faster than LLE, easily automated, and provides clean extracts. bham.ac.uk | May have limitations with certain sample matrices. | Heptane, Ethyl Acetate. bham.ac.uk |
A significant hurdle in the quantification of this compound is the interference from its isomers and other isobaric compounds (molecules with the same nominal mass). amegroups.orgresearchgate.net For instance, 4β,25-dihydroxyvitamin D3 is an isomer that can interfere with the measurement of this compound if not adequately separated. nih.gov
Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is essential for separating this compound from its isomers before detection by mass spectrometry. researchgate.netnih.gov The choice of the stationary phase (column) and mobile phase composition is critical for achieving the necessary resolution. nih.gov Phenyl-hexyl or pentafluorophenyl (PFP) columns have shown good selectivity for separating various vitamin D isomers. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS): While most clinical laboratories use triple quadrupole mass spectrometers, which have lower resolving power, HRMS instruments like Fourier transform ion cyclotron resonance (FTICR) can distinguish between molecules with very small mass differences, thus helping to identify and mitigate isobaric interferences. mdpi.com
Differential Ion Mobility Spectrometry (DMS): DMS is a gas-phase separation technique that can be coupled with mass spectrometry. It separates ions based on their different mobility in an electric field, providing an additional dimension of separation to remove isobaric interferences before they enter the mass spectrometer. mdpi.com
Table 2: Common Derivatization Reagents for Vitamin D Metabolite Analysis
| Derivatization Reagent | Reaction Type | Key Advantage | Reference |
|---|---|---|---|
| 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Diels-Alder reaction with the cis-triene system. | Increases ionization efficiency and shifts m/z to a cleaner region of the spectrum. | mdpi.comgoogle.com |
| Amplifex® | Targets the cis-triene system. | Provides optimal detection sensitivity for profiling multiple metabolites. | nih.govnist.gov |
| 4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD) | Diels-Alder reaction. | Enhances sensitivity for low-abundance metabolites. | nih.gov |
| 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS) | Targets hydroxyl groups. | Can improve chromatographic separation of isomers. | nih.gov |
Standardization and Quality Control in Research Assays
Given the analytical challenges, rigorous standardization and quality control (QC) are essential to ensure the accuracy and reliability of this compound measurements. amegroups.org
Standardization: The goal of standardization is to ensure that measurements are traceable to a reference measurement procedure (RMP) and a certified reference material. nih.gov The Vitamin D Standardization Program (VDSP) was established to promote the standardization of 25-hydroxyvitamin D assays. nih.gov While this program does not yet specifically include this compound, the principles are applicable. The use of Standard Reference Materials (SRMs) from the National Institute of Standards and Technology (NIST), such as SRM 972a, which contains certified concentrations of several vitamin D metabolites, is crucial for calibrating and validating assays. amegroups.orgbiorxiv.org
Quality Control:
Internal Standards: The use of a stable isotope-labeled internal standard (e.g., deuterated this compound) is critical to correct for variations in sample extraction and ionization efficiency. nih.gov
Quality Control Materials: In-house and commercial quality control materials should be analyzed with each batch of samples to monitor the performance of the assay. nih.gov These materials should have target values assigned by a reference method.
External Quality Assessment Schemes (EQAS): Participation in EQAS, such as the Vitamin D External Quality Assessment Scheme (DEQAS), allows laboratories to compare their results with those of other laboratories and with a target value, helping to identify and correct for systematic errors. nih.gov While DEQAS does not currently include this compound, its framework provides a model for ensuring the quality of such specialized assays. nih.gov
Advanced Research Perspectives and Future Directions
Synthetic Biology Approaches to 4α,25-Dihydroxy Vitamin D3 Analogues
Synthetic biology offers a powerful platform for the production of novel Vitamin D3 analogues. nih.govnih.gov By engineering the metabolic pathways of microorganisms like yeast (Saccharomyces cerevisiae), researchers can create customized cell factories for generating specific Vitamin D compounds. nih.govewadirect.comresearchgate.net The established biosynthetic pathway to 7-dehydrocholesterol (B119134) (7-DHC), the precursor to Vitamin D3, can be modified by introducing heterologous or mutated enzymes, such as specific hydroxylases. ewadirect.comresearchgate.net
This approach could be harnessed to produce analogues of this compound with altered properties. For instance, by introducing a genetically engineered cytochrome P450 enzyme alongside the existing pathway, it may be possible to directly synthesize analogues with modifications designed to enhance metabolic stability or receptor affinity. Cell-free synthesis systems, which use cellular machinery in a controlled in-vitro environment, represent another frontier, offering rapid prototyping and optimization of biosynthetic pathways for these novel compounds. mdpi.com
Elucidation of Novel Enzyme Systems in Metabolism
The metabolic pathway of this compound is primarily governed by two key cytochrome P450 enzymes. Its formation from the precursor 25-hydroxyvitamin D3 (25OHD3) is catalyzed by CYP3A4. mdpi.comnih.gov This enzyme is notable for producing both 4α,25-dihydroxyvitamin D3 and its stereoisomer, 4β,25-dihydroxyvitamin D3. mdpi.com
Subsequent catabolism is predominantly handled by CYP24A1, the primary enzyme for degrading vitamin D metabolites. nih.govwikipedia.orgmedlineplus.gov Research has shown that this compound is a preferred substrate for CYP24A1 compared to its 4β counterpart. mdpi.comnih.gov This differential susceptibility to degradation explains the lower metabolic stability and lack of detection of this compound in serum, whereas the more stable 4β isomer is detectable. mdpi.comnih.gov Future research will likely focus on identifying any additional, perhaps tissue-specific, enzymes or pathways that may contribute to its metabolism and clearance.
High-Throughput Screening for Receptor Binding and Transcriptional Activity
To evaluate the biological activity of this compound and its synthetic analogues, high-throughput screening (HTS) assays are essential. These methods allow for the rapid testing of numerous compounds for their ability to bind to the Vitamin D Receptor (VDR) and initiate gene transcription.
A common HTS method involves cell-based reporter gene assays. In these systems, cells are engineered to contain a VDR and a reporter gene (like luciferase) linked to a Vitamin D Response Element (VDRE). When a compound binds to and activates the VDR, the receptor-ligand complex binds to the VDRE, driving the expression of the reporter gene, which can be measured as a light signal. This provides a quantitative measure of the compound's transcriptional activity. nih.gov Such assays have been used to demonstrate that the 1α-hydroxylated form of this compound is a potent VDR agonist. nih.gov These screening platforms are critical for identifying promising analogues with desired activity profiles from large chemical libraries.
Integration with Omics Technologies (e.g., Transcriptomics, Proteomics)
Understanding the full impact of this compound requires a systems-biology approach, integrating various "omics" technologies.
Transcriptomics: This involves analyzing the complete set of RNA transcripts in a cell to see how gene expression is altered. Studies have already used this approach to show that the 1α-hydroxylated form of this compound regulates the expression of known VDR target genes in vivo. nih.gov For example, in mouse kidneys, it induces the expression of Cyp24a1 and Trpv5 while downregulating Cyp27b1, mirroring the action of the hormonal form of vitamin D, 1,25-dihydroxyvitamin D3. nih.gov Microarray analyses can further expand this to a genome-wide scale, identifying novel gene targets. mcgill.ca
Proteomics: While transcriptomics reveals which genes are turned on or off, proteomics examines the resulting changes in protein levels and modifications. Following VDR activation by this compound, proteomics would be used to identify which proteins are actually synthesized or degraded. This provides a more direct link to cellular function and phenotype, complementing the transcriptomic data.
The integration of these omics datasets provides a comprehensive picture of the cellular response to this compound, from gene activation to functional protein output.
Development of Advanced Animal Models for Functional Characterization
Genetically modified animal models are indispensable for dissecting the physiological role of vitamin D metabolites in vivo.
VDR Knockout (KO) Mice: These mice lack the Vitamin D Receptor and are resistant to the actions of its ligands. jax.orgnih.gov Administering this compound to VDR KO mice would help determine if any of its biological effects occur through VDR-independent pathways. These models are crucial for understanding skeletal development, calcium homeostasis, and immune function in the context of vitamin D signaling. jax.orgnih.gov
CYP24A1 Knockout (KO) Mice: Since CYP24A1 is the primary enzyme for degrading this compound, mice lacking this enzyme are a valuable tool. nih.gov In a CYP24A1 KO model, the metabolic clearance of the compound would be significantly reduced, allowing researchers to study its direct biological actions at higher, more sustained concentrations without rapid inactivation. nih.gov
Elucidation of Intracrine and Paracrine Actions of this compound
While the endocrine actions of vitamin D are well-known, its intracrine (acting within the cell) and paracrine (acting on nearby cells) functions are of growing interest. nih.govmdpi.com Many tissues outside the kidney, such as those in the immune system, skin, and intestine, can locally produce active vitamin D metabolites for their own use. nih.govmdpi.com
Given that CYP3A4, the enzyme that produces this compound, is highly expressed in the liver and intestine, it is plausible that this metabolite could be synthesized and act locally in these tissues. nih.gov It could potentially exert intracrine or paracrine effects by binding to VDR in the same or adjacent cells before it is rapidly catabolized by the widely expressed CYP24A1. nih.gov Future research is needed to investigate this localized signaling role, which could reveal tissue-specific functions independent of systemic circulation.
Comparative Analysis with Other Vitamin D Metabolites and Analogs in Cellular Systems
To understand the unique properties of this compound, it is essential to compare it with other key vitamin D compounds.
Comparison with 4β,25-Dihydroxy Vitamin D3: The most striking difference between this compound and its 4β stereoisomer is their metabolic stability. mdpi.com In vitro studies show that this compound is metabolized much more rapidly by CYP24A1, while the 4β isomer is more resistant to degradation. mdpi.comnih.gov This explains why the 4β form is detectable in human serum while the 4α form is not. mdpi.com
Comparison with 1,25-dihydroxyvitamin D3 (Calcitriol): When 1α-hydroxylated, 1α,4α,25-trihydroxyvitamin D3 demonstrates biological potency comparable to that of calcitriol, the body's main active vitamin D hormone. nih.gov Studies in rat intestinal cells and in mice show that it is equally effective at regulating VDR target genes and inducing hypercalcemia, indicating a similar high affinity for the VDR and agonist activity. nih.gov
These comparative analyses are crucial for structure-activity relationship studies, helping to define how specific chemical modifications, such as the position of a hydroxyl group, influence the molecule's metabolic fate and biological function.
Table of Research Findings
| Research Area | Key Finding | Primary Enzymes Involved | Model System | Reference |
|---|---|---|---|---|
| Metabolism | 4α,25(OH)2D3 is rapidly metabolized, leading to low stability compared to its 4β epimer. | CYP3A4 (synthesis), CYP24A1 (catabolism) | In vitro enzyme assays | mdpi.comnih.gov |
| Transcriptional Activity | The 1α-hydroxylated form is as potent as 1,25(OH)2D3 in regulating VDR target genes. | N/A (VDR-mediated) | Rat intestinal cells (IEC-18) | nih.gov |
| In Vivo Function | The 1α-hydroxylated form induces hypercalcemia in mice at a dose similar to 1,25(OH)2D3. | N/A | C57BL6J mice | nih.gov |
| Enzymatic Production | CYP3A4 produces both 4α and 4β epimers from 25-hydroxyvitamin D3. | CYP3A4 | Human liver microsomes | mdpi.comnih.gov |
Q & A
Q. What analytical methods are recommended for quantifying 4α,25-Dihydroxy Vitamin D3 in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with derivatization using 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) is the gold standard. This method enhances sensitivity and specificity, particularly for low-abundance metabolites. Deuterated internal standards (e.g., d6-25OHD3) improve accuracy by correcting for matrix effects .
Q. How should biological samples be handled to prevent degradation of this compound during analysis?
Samples must be shielded from light and stored at -80°C immediately after collection. Extraction protocols should include protein precipitation with acetonitrile and liquid-liquid extraction using ethyl acetate to isolate metabolites efficiently. Low-light conditions during processing are critical to avoid photodegradation .
Q. What is the biological significance of this compound compared to 1α,25-Dihydroxy Vitamin D3?
While 1α,25-Dihydroxy Vitamin D3 is the primary active form binding the vitamin D receptor (VDR) to regulate calcium homeostasis and bone metabolism, this compound's role is less defined. Preliminary studies suggest it may act through non-canonical pathways or modulate VDR-independent gene expression .
Q. How do baseline serum 25(OH)D levels influence experimental designs involving vitamin D metabolites?
Clinical trials should enroll participants with low baseline 25(OH)D to maximize observable effects. Loading doses of vitamin D3 (e.g., 1000–4000 IU/day) and periodic serum 25(OH)D measurements ensure compliance and target achievement. Blood spot assays offer a cost-effective alternative for longitudinal monitoring .
Advanced Research Questions
Q. What experimental strategies can resolve conflicting data on this compound's bioactivity in VDR knockout models?
Transcriptomic profiling using gene chips (e.g., Affymetrix arrays) in VDR-KO mice treated with this compound can identify VDR-independent regulatory networks. Statistical thresholds (e.g., >2-fold change, p<0.05) and pathway analysis tools (e.g., DAVID, GSEA) help prioritize candidate genes for functional validation .
Q. How does the hydroxylation position (4α vs. 1α or 24R) alter vitamin D metabolite interactions with nuclear receptors?
Molecular docking studies using VDR crystal structures reveal that 1α-hydroxyl groups are critical for high-affinity binding to the receptor’s ligand-binding domain. In contrast, 4α- and 24R-hydroxylated metabolites may interact with alternative binding pockets or co-regulators, modulating distinct transcriptional programs .
Q. What methodological challenges arise when detecting this compound in populations with genetic polymorphisms affecting vitamin D metabolism?
Genetic variants in CYP24A1 (responsible for 24-hydroxylation) or GC (vitamin D-binding protein) can alter metabolite ratios. LC-MS/MS protocols must account for epimeric interferences (e.g., 3-epi-24R,25-Dihydroxy D3) and validate recovery rates using spiked matrices .
Q. How can in vitro models differentiate the genomic vs. non-genomic actions of this compound?
Time-course experiments measuring rapid phosphorylation events (e.g., ERK1/2, Elk1) within minutes of treatment can identify non-genomic signaling. Concurrent inhibition of transcription (e.g., actinomycin D) or translation (e.g., cycloheximide) isolates genomic effects .
Q. What are the implications of this compound's structural analogs for drug development?
Rational design of analogs based on VDR crystal structures can enhance metabolic stability or tissue selectivity. For example, fluorination at the 4α position may reduce off-target hydroxylation while retaining receptor affinity .
Q. How do tissue-specific differences in vitamin D metabolism impact the interpretation of this compound levels?
Kidney and intestinal tissues exhibit distinct hydroxylase (CYP27B1) and catabolic (CYP24A1) enzyme activities. Tissue-specific knockout models or single-cell RNA sequencing can clarify localized metabolite production and function .
Methodological Considerations
- Data Contradictions : Discrepancies in metabolite activity may arise from assay sensitivity (e.g., ELISA vs. LC-MS/MS) or biological variability. Cross-validation using orthogonal methods (e.g., fluorometric assays) and large cohort studies are essential .
- Standardization : Use certified reference materials (e.g., NIST SRM 972a) to harmonize inter-laboratory results. Report both individual and summed metabolite concentrations to account for metabolic flux .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
